molecular formula C18H15N7O B2908803 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide CAS No. 2380080-74-8

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide

Cat. No. B2908803
CAS RN: 2380080-74-8
M. Wt: 345.366
InChI Key: YZOHTWAZNTWGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide, commonly known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of azetidine-containing quinoxaline derivatives, which have shown promising results in various preclinical studies.

Mechanism Of Action

The mechanism of action of CP-544326 involves the inhibition of various signaling pathways, including the EGFR and VEGFR pathways. CP-544326 binds to the ATP-binding site of these receptors, preventing their activation and downstream signaling. This leads to the inhibition of cell proliferation and angiogenesis in cancer cells. CP-544326 also increases the levels of BDNF in the brain, which promotes neuronal survival and plasticity. In addition, CP-544326 increases the levels of serotonin and norepinephrine in the brain, which regulate mood and anxiety.
Biochemical and Physiological Effects:
CP-544326 has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, CP-544326 inhibits cell proliferation and angiogenesis, leading to the inhibition of tumor growth. In neuronal cells, CP-544326 increases the levels of BDNF, which promotes neuronal survival and plasticity. In addition, CP-544326 increases the levels of serotonin and norepinephrine in the brain, which regulate mood and anxiety.

Advantages And Limitations For Lab Experiments

CP-544326 has several advantages for lab experiments, including its high potency and specificity for the EGFR and VEGFR receptors. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, CP-544326 has some limitations for lab experiments, including its high cost and limited availability. It also requires specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the study of CP-544326, including its further optimization as a cancer therapeutic, cognitive enhancer, and antidepressant/anxiolytic. In oncology, future studies could focus on the combination of CP-544326 with other targeted therapies or chemotherapy to improve its efficacy. In neurology, future studies could focus on the development of CP-544326 derivatives with improved brain penetration and cognitive-enhancing properties. In psychiatry, future studies could focus on the development of CP-544326 derivatives with improved antidepressant and anxiolytic properties. Overall, CP-544326 shows great promise as a potential therapeutic agent in various fields, and further research is warranted to fully explore its potential.

Synthesis Methods

The synthesis of CP-544326 involves several steps, including the reaction of 3-cyanopyrazine-2-carboxylic acid with N-methyl-3-aminopropylamine to form the corresponding amide. This intermediate is then reacted with 6-bromoquinoxaline to yield CP-544326. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

CP-544326 has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and psychiatry. In oncology, CP-544326 has shown promising results as a potent inhibitor of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These receptors play crucial roles in the proliferation and angiogenesis of cancer cells, making them attractive targets for cancer therapy. CP-544326 has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
In neurology, CP-544326 has been studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. CP-544326 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
In psychiatry, CP-544326 has been studied for its potential as an antidepressant and anxiolytic. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood and anxiety. CP-544326 has also been shown to improve the symptoms of depression and anxiety in animal models.

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c1-24(13-10-25(11-13)17-16(9-19)22-6-7-23-17)18(26)12-2-3-14-15(8-12)21-5-4-20-14/h2-8,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOHTWAZNTWGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.